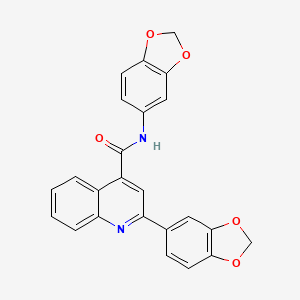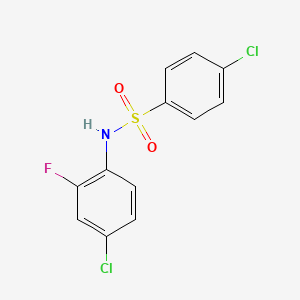![molecular formula C14H11FN4O B10970665 N-(3-fluoro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10970665.png)
N-(3-fluoro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a methyl group on the phenyl ring, along with the pyrazolo[1,5-a]pyrimidine core, contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core: : This can be achieved through the cyclization of appropriate precursors, such as 3-amino-4-fluorobenzonitrile and ethyl acetoacetate, under basic conditions. The reaction is usually carried out in a polar solvent like ethanol or dimethylformamide (DMF) at elevated temperatures (around 100-150°C).
-
Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the pyrazolo[1,5-a]pyrimidine intermediate with an appropriate amine, such as 3-fluoro-4-methylaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an inert atmosphere at room temperature to moderate temperatures (20-50°C).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents may be explored to enhance the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
-
Substitution: : The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can be achieved using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-fluoro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the fields of oncology and neurology.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. It has demonstrated promising activity against certain cancer cell lines and may serve as a lead compound for the development of new anticancer agents.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mecanismo De Acción
The mechanism of action of N-(3-fluoro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-(3-chloro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-(3-fluoro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-sulfonamide
Uniqueness
Compared to similar compounds, N-(3-fluoro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide exhibits unique properties due to the presence of both the fluorine atom and the methyl group on the phenyl ring. These substituents influence its chemical reactivity, biological activity, and binding affinity to molecular targets, making it a distinct and valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H11FN4O |
|---|---|
Peso molecular |
270.26 g/mol |
Nombre IUPAC |
N-(3-fluoro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H11FN4O/c1-9-3-4-10(7-11(9)15)17-14(20)12-8-13-16-5-2-6-19(13)18-12/h2-8H,1H3,(H,17,20) |
Clave InChI |
HRRGMLKGJYAUNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=NN3C=CC=NC3=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10970582.png)

![N-(4-{[(2,5-difluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10970597.png)
![N-cyclopropyl-4-{[(2-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B10970604.png)
![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylbutanamide](/img/structure/B10970611.png)
![10-[(2-fluorophenyl)carbonyl]-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10970612.png)



![3-methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B10970636.png)
![3-phenyl-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10970648.png)
![methyl ({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B10970649.png)
![Methyl 3-({[1-(propan-2-yl)piperidin-4-yl]carbamoyl}amino)thiophene-2-carboxylate](/img/structure/B10970657.png)
![3-[(4-{[4-(Propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10970659.png)
